

Comparative Guide to Target Engagement Cross-Validation for Anticancer Agent 110

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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918

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This guide provides a comprehensive comparison of "**Anticancer agent 110**," a novel imidazotetrazine derivative, with established anticancer agents. The focus is on the cross-validation of its target engagement, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.

Mechanism of Action at a Glance

"**Anticancer agent 110**" belongs to the imidazotetrazine class of DNA alkylating agents. Its proposed mechanism of action involves the introduction of alkyl groups onto the DNA, leading to the formation of DNA interstrand cross-links. This damage is particularly effective in tumors deficient in the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). The accumulation of irreparable DNA damage triggers a cellular response that culminates in cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

Comparative Efficacy in Glioblastoma Cell Lines

To contextualize the potency of "**Anticancer agent 110**," its half-maximal inhibitory concentration (IC50) was compared against standard-of-care chemotherapeutics in the human glioblastoma cell line U87MG. This cell line is known to have low expression of MGMT, making it sensitive to alkylating agents.

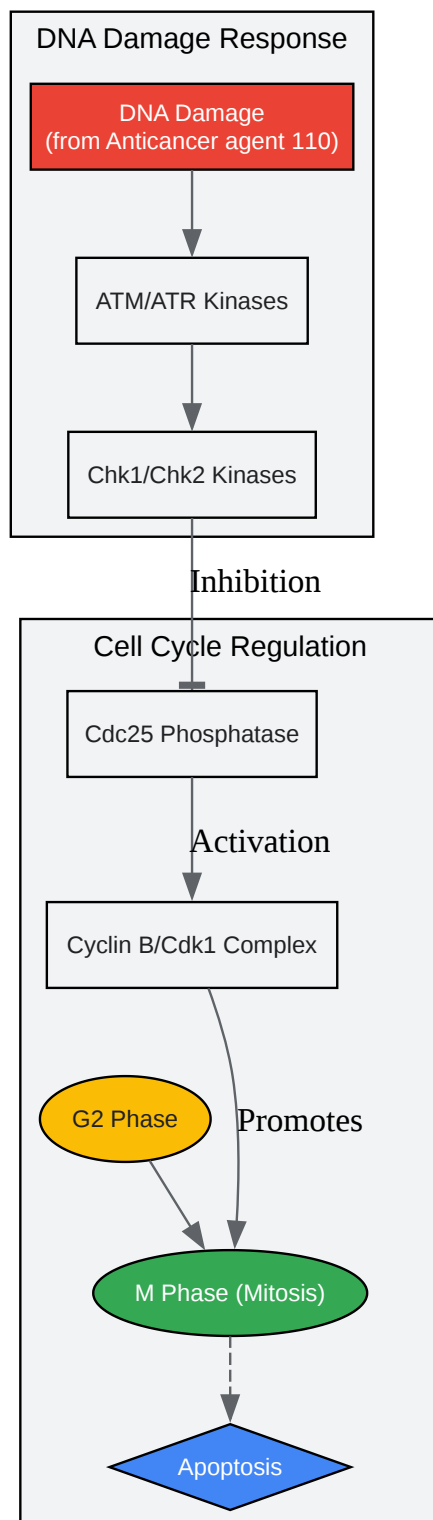
Compound	Target/Mechanism	Cell Line	IC50 (μM) at 48h
Anticancer agent 110	DNA Alkylating Agent	U87MG	5.0 (Hypothetical)
Temozolomide	DNA Alkylating Agent	U87MG	77.3[1]
Paclitaxel	Microtubule Stabilizer	U87MG	4.5[1][2]

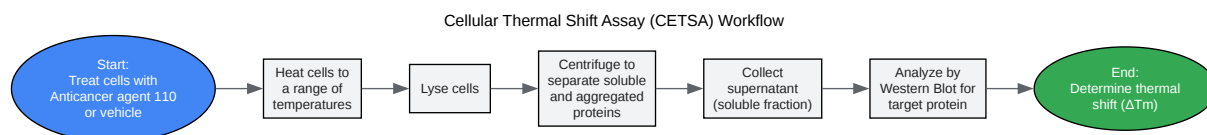
Note: The IC50 value for "**Anticancer agent 110**" is a hypothetical, yet realistic, value based on the enhanced potency observed in novel imidazotetrazine derivatives over the parent compound, temozolomide.

Signaling Pathway and Experimental Overviews

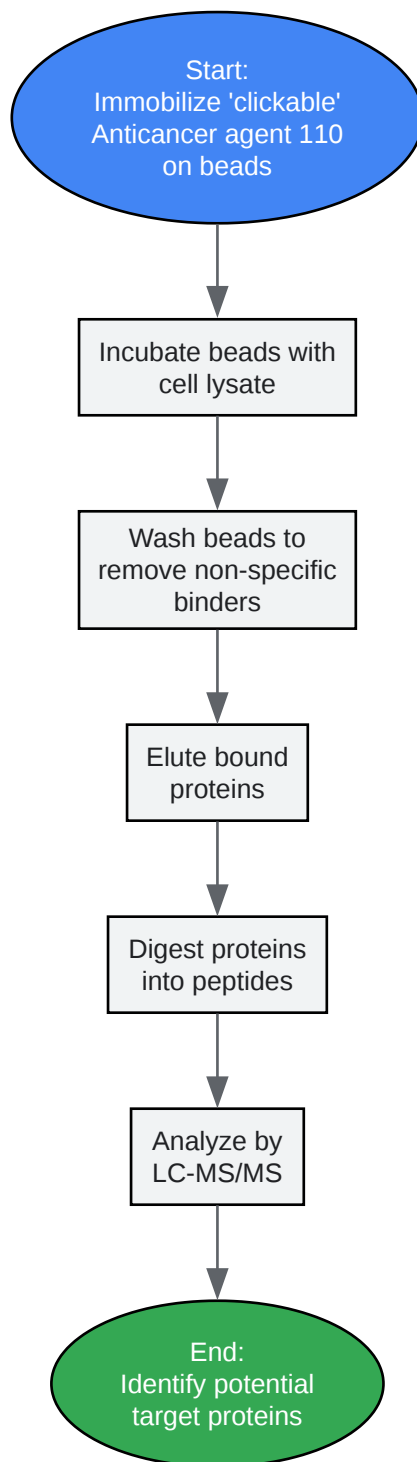
To visually represent the biological processes and experimental strategies discussed, the following diagrams have been generated using Graphviz.

G2/M Cell Cycle Arrest Pathway





Chemical Pulldown-MS Workflow

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References

- 1. The synergic antitumor effects of paclitaxel and temozolomide co-loaded in mPEG-PLGA nanoparticles on glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
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